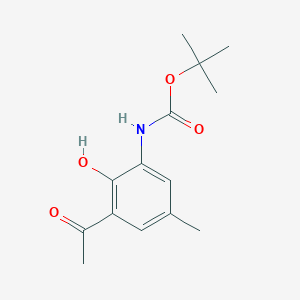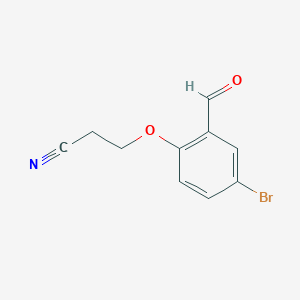
SchisanlactoneF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisanlactone F is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a medicinal plant known for its various pharmacological activities . Schisandra chinensis is widely distributed in China, Russia, Japan, Korea, the USA, and Europe . The plant is known for its hepatoprotective, anti-inflammatory, anti-HIV-1, anti-tumor, and central nervous system activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Schisanlactone F involves the extraction and isolation from the stems and leaves of Schisandra chinensis. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds.
Industrial Production Methods
Industrial production methods for Schisanlactone F are not well-documented. the extraction and isolation processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more extensive chromatographic systems.
Analyse Chemischer Reaktionen
Types of Reactions
Schisanlactone F undergoes various chemical reactions, including:
Oxidation: Schisanlactone F can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Schisanlactone F can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Schisanlactone F has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Schisanlactone F involves its interaction with various molecular targets and pathways. It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Additionally, Schisanlactone F has been shown to modulate gut microbiota and enhance the diversity of beneficial bacteria .
Vergleich Mit ähnlichen Verbindungen
Schisanlactone F is structurally similar to other triterpenoids isolated from Schisandra species, such as Schisanlactone E, Schisanlactone J, and Schisphendilactone B . These compounds share similar pharmacological activities but may differ in their specific molecular targets and potency. Schisanlactone F is unique in its specific combination of anti-inflammatory, hepatoprotective, and anti-HIV-1 activities .
List of Similar Compounds
- Schisanlactone E
- Schisanlactone J
- Schisphendilactone B
- Kadsuphilactone B
- Schinchinenlactone A
Eigenschaften
Molekularformel |
C30H44O4 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
3-[(3R,3aR,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-9-10-24-23(28(21,5)15-14-26(31)32)13-17-29(6)22(12-16-30(24,29)7)20(4)25-11-8-19(3)27(33)34-25/h8,20-22,25H,1,9-17H2,2-7H3,(H,31,32)/t20-,21-,22+,25+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
LAFMWTPWGPBCDE-SVMARLOJSA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







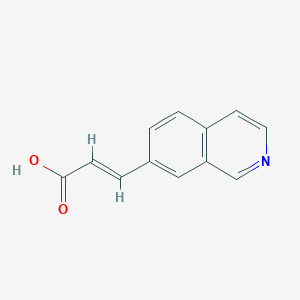
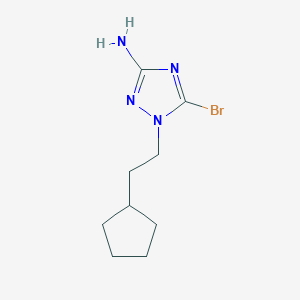
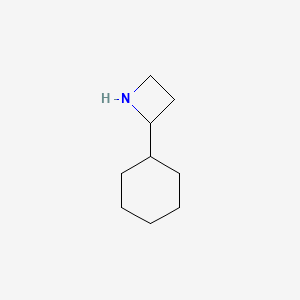
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)

